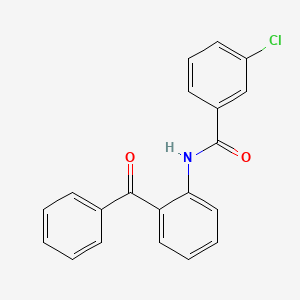

N-(2-Benzoylphenyl)-3-chlorobenzamide

Description

Contextual Landscape of Substituted Benzamide (B126) Compounds in Chemical Synthesis and Theory

Substituted benzamides are a significant class of organic compounds characterized by a benzene (B151609) ring attached to a carbonyl group, which is in turn bonded to a nitrogen atom. This structural motif serves as a versatile scaffold in both chemical synthesis and medicinal chemistry. The reactivity and properties of the benzamide core can be finely tuned by the nature and position of substituents on the phenyl ring and the N-acyl group.

In chemical synthesis, benzamides are stable intermediates and are involved in a variety of coupling reactions and functional group transformations. The amide bond is generally robust, yet it can be cleaved under specific conditions, making benzamides useful protecting groups for amines. The aromatic ring can undergo electrophilic and nucleophilic substitution reactions, allowing for the construction of complex molecular frameworks.

From a theoretical and medicinal chemistry perspective, the benzamide structure is a common pharmacophore found in a wide array of biologically active molecules. The ability of the amide group to act as both a hydrogen bond donor and acceptor is crucial for its interaction with biological targets like enzymes and receptors. Researchers have extensively modified the basic benzamide structure to develop compounds with a range of therapeutic applications, including anti-inflammatory, and anticancer agents. nih.govnih.gov For instance, the introduction of specific substituents can enhance the binding affinity of a compound to its target, alter its metabolic stability, or improve its pharmacokinetic profile.

The strategic incorporation of halogen atoms, such as chlorine, into the benzamide structure is a well-established method for modulating a molecule's biological activity. mdpi.com Chlorine atoms can influence the electronic properties of the molecule and participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to a protein.

Academic Significance and Research Gaps Pertaining to N-(2-Benzoylphenyl)-3-chlorobenzamide

The academic significance of this compound lies in its unique combination of structural features and the current lack of dedicated research on its properties and potential applications. The presence of the bulky and electronically distinct 2-benzoylphenyl group on the amide nitrogen, combined with the 3-chloro substituent on the benzoyl ring, sets it apart from more commonly studied benzamides.

The potential biological activities of this compound remain largely unexplored. Based on the known activities of related substituted benzamides, it is plausible that this compound could exhibit interesting pharmacological properties. For example, many benzamide derivatives are known to interact with various biological targets, and the specific substitution pattern of this compound could confer novel selectivity or potency. nih.govnih.gov The benzoylphenyl moiety might influence the compound's ability to participate in π-π stacking interactions with biological macromolecules, a factor known to be important for the activity of some drugs.

The absence of research on this compound presents a clear opportunity for new avenues of investigation in synthetic methodology, structural chemistry, and medicinal chemistry. Future studies could focus on developing efficient synthetic routes, fully characterizing the compound's chemical and physical properties, and screening it for a variety of biological activities. Such research would not only fill the existing knowledge gap but also potentially uncover a new chemical tool or lead compound for further development.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₄ClNO₂ | PubChem uni.lu |

| Molecular Weight | 335.78 g/mol | PubChem uni.lu |

| XLogP3 | 5.3 | PubChem (Predicted) uni.lu |

| Hydrogen Bond Donor Count | 1 | PubChem (Predicted) uni.lu |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Predicted) uni.lu |

| Rotatable Bond Count | 3 | PubChem (Predicted) uni.lu |

| InChI | InChI=1S/C20H14ClNO2/c21-16-10-6-9-15(13-16)20(24)22-18-12-5-4-11-17(18)19(23)14-7-2-1-3-8-14/h1-13H,(H,22,24) | PubChem uni.lu |

| InChIKey | VFMZOWHFOARGLN-UHFFFAOYSA-N | PubChem uni.lu |

| SMILES | C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl | PubChem uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

N-(2-benzoylphenyl)-3-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClNO2/c21-16-10-6-9-15(13-16)20(24)22-18-12-5-4-11-17(18)19(23)14-7-2-1-3-8-14/h1-13H,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFMZOWHFOARGLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10194166 | |

| Record name | Benzamide, N-(2-benzoylphenyl)-3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41242-31-3 | |

| Record name | Benzamide, N-(2-benzoylphenyl)-3-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041242313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N-(2-benzoylphenyl)-3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 2 Benzoylphenyl 3 Chlorobenzamide

Strategic Approaches for Amide Bond Formation in Benzamide (B126) Systems

The formation of the amide bond is a cornerstone of organic synthesis, critical for creating a vast array of molecules, including complex benzamide structures. pulsus.com The fundamental approach involves the reaction of a carboxylic acid derivative with an amine.

Acyl Chloride-Amine Condensation Techniques

A prevalent and efficient method for synthesizing amides is the reaction between an acyl chloride and an amine. This reaction, often referred to as a nucleophilic addition-elimination reaction, is typically vigorous and exothermic. chemguide.co.uk The process begins with a nucleophilic attack on the electrophilic carbonyl carbon of the acyl chloride by the lone pair of electrons on the amine's nitrogen atom. chemguide.co.uksavemyexams.com This forms a tetrahedral intermediate. Subsequently, the carbon-oxygen double bond reforms, leading to the elimination of a chloride ion. chemguide.co.uk

A key byproduct of this reaction is hydrogen chloride (HCl). savemyexams.com In practice, the HCl generated will readily react with any unreacted amine present in the mixture to form an ammonium (B1175870) salt. chemguide.co.uklibretexts.org To ensure the reaction proceeds to completion, it is common to use a twofold excess of the amine—one equivalent to form the amide and the second to neutralize the HCl produced. libretexts.org This general mechanism is directly applicable to the synthesis of N-(2-Benzoylphenyl)-3-chlorobenzamide from its precursors.

The reaction is often named the Schotten-Baumann reaction when carried out in the presence of a base in an aqueous solution.

Catalysis in N-Acylation Reactions

While the reaction between a reactive acyl chloride and an amine can proceed rapidly without a catalyst, certain N-acylation reactions benefit from catalysis to improve yields or enable the use of less reactive substrates. For instance, in Friedel-Crafts acylation reactions to form ketone precursors, Lewis acids like anhydrous zinc chloride (ZnCl₂) are employed as catalysts. tandfonline.com In some acylation procedures, bases such as pyridine (B92270) may be used to facilitate the reaction. learncbse.in

More advanced catalytic systems are also being developed. A dual catalytic system involving a benzophenone-derived photosensitizer and a nickel catalyst has been reported for direct benzylic C-H acylation, showcasing modern approaches to forming related structures. nih.gov For direct amidation between a carboxylic acid and an amine, which avoids the need for an activated acyl chloride, catalysts like boric acid have proven effective. sciepub.com

Synthesis of Precursor Molecules for this compound

The synthesis of this compound is achieved through the condensation of two primary precursor molecules: 2-aminobenzophenone (B122507) and 3-chlorobenzoyl chloride.

The first precursor, 2-aminobenzophenone , is a crucial intermediate for which several synthetic routes have been established. nih.gov These methods vary in starting materials, complexity, and yield. A summary of common approaches is presented below.

Table 1: Comparison of Synthetic Routes to 2-Aminobenzophenone

| Synthetic Method | Starting Materials | Key Reagents/Catalysts | Typical Yields | Reference(s) |

|---|---|---|---|---|

| Friedel-Crafts Acylation | p-chloroaniline, benzoyl chloride | Anhydrous ZnCl₂ | 40-50% | tandfonline.com |

| Friedel-Crafts Reaction | Anthranilic acid, benzene (B151609) | p-toluenesulfonyl chloride, PCl₅ | Moderate (40-60%) | asianpubs.orgorgsyn.org |

| Grignard Reaction | 2-aminobenzonitrile, aryl Grignard reagent | - | Good (71%) | asianpubs.org |

| From 2-benzoylbenzoic acids | 2-benzoylbenzoic acid | Hofmann or Curtius rearrangement | Good (83%) | asianpubs.org |

The second precursor, 3-chlorobenzoyl chloride , is most commonly prepared from its corresponding carboxylic acid. A standard laboratory procedure involves reacting 3-chlorobenzoic acid with thionyl chloride (SOCl₂), which effectively converts the carboxylic acid's hydroxyl group into a chlorine atom, yielding the highly reactive acyl chloride. This reaction resulted in a 90% yield of 3-chlorobenzoyl chloride. An alternative industrial method involves the direct chlorination of benzoyl chloride in the presence of a catalyst like ferric chloride and iodine, which can produce a mixture of isomers, with conditions optimized to favor the meta-product. google.com

Exploration of Sustainable Synthetic Routes and Green Chemistry Principles for Benzamide Derivatives

In recent years, the principles of green chemistry have been increasingly applied to amide bond formation to reduce waste, avoid hazardous substances, and improve atom economy. pulsus.comchemmethod.com The American Chemical Society Green Chemistry Institute® Pharmaceutical Roundtable identified the development of sustainable amide synthesis as a critical area of research. rsc.org

Several greener strategies have been developed that represent alternatives to traditional methods. These include:

Solvent- and Activation-Free Synthesis: A clean and eco-friendly pathway for N-benzoylation involves the use of vinyl benzoate (B1203000) as an acylating agent, which can react with amines at room temperature without the need for a solvent or activator. tandfonline.comtandfonline.com

Use of Bio-based Solvents: Conventional solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) are associated with health and environmental concerns. rsc.org Research has identified bio-based alternatives such as Cyrene™, derived from waste cellulose, and p-cymene (B1678584), which can effectively replace traditional solvents in amide synthesis from acyl chlorides and amines. rsc.orghud.ac.uk

Catalytic Direct Amidation: To improve atom economy, methods that directly couple a carboxylic acid and an amine are highly desirable. The use of boric acid as a catalyst allows for the formation of amides from benzoic acid and benzylamine, with water as the only byproduct. sciepub.com

Solvent-Free Reactions: For other heterocyclic structures, highly sustainable routes have been developed that are solvent-free, proceed with equimolar reactants, and result in very low waste, achieving E-factors (a measure of waste produced) as low as 0.2. rsc.orgrsc.org

Table 2: Green Chemistry Approaches for Benzamide Synthesis

| Approach | Principle | Example | Reference(s) |

|---|---|---|---|

| Solvent-Free Reaction | Avoids organic solvents, reducing waste. | N-benzoylation using vinyl benzoate without solvent. | tandfonline.comtandfonline.com |

| Bio-based Solvents | Replaces hazardous solvents with sustainable alternatives. | Using Cyrene™ or p-cymene instead of DMF or DCM for amide formation. | rsc.orghud.ac.uk |

Investigation of Analogous Synthetic Pathways for Related Benzoylphenyl and Chlorobenzamide Architectures

The synthetic methodology used for this compound is a versatile template for creating a wide range of related chemical structures. By varying either the aminobenzophenone precursor or the chlorobenzoyl chloride precursor, a diverse library of analogues can be generated.

For instance, the synthesis of various 2-aminobenzophenones with different substituents on either aromatic ring has been reported, which can then be acylated to produce a range of N-(benzoylphenyl) amides. tandfonline.comnih.gov The synthesis of N-(3-acetylphenyl)-2-chlorobenzamide follows an analogous pathway, where 3-acetylphenylamine is reacted with 2-chlorobenzoyl chloride. This highlights the modularity of the acyl chloride-amine condensation. Similarly, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized by first preparing 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoyl chloride and then reacting it with a variety of primary and secondary amines. nih.gov

Table 3: Examples of Analogous Benzamide Syntheses

| Target Compound | Amine Precursor | Acyl Chloride Precursor | Reference |

|---|---|---|---|

| N-(3-acetylphenyl)-2-chlorobenzamide | 3-acetylphenylamine | 2-chlorobenzoyl chloride | |

| N-(aryl)-2-chloro-5-(chlorosulfonyl)-4-nitrobenzamide derivatives | Various aryl amines | 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoyl chloride | nih.gov |

Chemical Reactivity and Derivatization Studies

The structure of this compound contains several functional groups—an amide, a ketone, and chlorinated aromatic rings—that offer sites for further chemical modification or derivatization.

While specific reactivity studies on the title compound are not widely published, the chemical behavior of analogous structures provides insight into its potential transformations.

Amide Group: The amide linkage itself is stable but can be reduced under certain conditions to form a secondary amine. researchgate.net

Ketone Group: The benzophenone (B1666685) ketone moiety is generally unreactive in reactions like the Cannizzaro reaction. byjus.com

Amino Group of Precursor: The amino group of the 2-aminobenzophenone precursor is a key site for derivatization. For example, it can be reacted with bromoacetyl bromide in a one-pot alkylation-cyclization to form benzodiazepine (B76468) structures. nih.gov Reaction with other acylating agents, such as 2-bromoacetyl chloride, yields derivatives like N-(2-Benzoylphenyl)-2-bromoacetamide. nih.gov

Chlorinated Ring: The chlorine atom on the benzamide ring can potentially be replaced via nucleophilic aromatic substitution reactions under specific conditions, allowing for the introduction of other functional groups.

These potential reactions allow for the creation of a diverse range of derivatives from the core this compound structure or its precursors, which is a common strategy in medicinal chemistry for developing new compounds. nih.govnih.gov

Table 4: Potential Derivatization Reactions Based on Analogous Structures

| Functional Group | Reaction Type | Potential Reagents | Resulting Structure | Reference(s) |

|---|---|---|---|---|

| Amine (in precursor) | Acylation | Bromoacetyl bromide | N-(2-Benzoylphenyl)-2-bromoacetamide | nih.gov |

| Amine (in precursor) | Alkylation/Cyclization | Bromoacetyl bromide, then cyclization | Benzodiazepine ring system | nih.gov |

| Amide | Reduction | Reducing agents (e.g., LAH/TiCl₄) | Secondary amine | researchgate.net |

Oxidation Pathways and Functional Group Interconversions of Benzamide Moieties

The benzamide moiety within this compound and related structures is susceptible to various oxidative transformations, which can lead to the introduction of new functional groups and the formation of novel molecular architectures.

One notable oxidation pathway involves the direct hydroxylation of the N-aryl ring. While specific studies on this compound are not prevalent in publicly accessible literature, research on analogous N-substituted benzamides has demonstrated the feasibility of such transformations. For instance, the oxidation of N-(2-hydroxy-4-nitrophenyl)benzamide using a Copper(II)/trimethylamine N-oxide system can result in ortho-hydroxylation of the benzamide, yielding a salicylamide (B354443) derivative. rsc.org Under conditions where the ratio of the benzamide to the copper catalyst is high, a novel oxidative cascade can occur, leading to ortho-aryloxylation. rsc.org This process involves the aryloxylation of one benzamide molecule by the phenolic group of another, forming a 2-aryloxy-N-(2-hydroxy-4-nitrophenyl)benzamide. rsc.org

Another approach to functional group interconversion is the anodic oxidation of substituted benzanilides. The electrochemical oxidation of 4'-methoxybenzanilide at a glassy-carbon electrode has been shown to yield different products depending on the pH of the solution. researchgate.net In weakly acidic or neutral solutions, N-benzoyl-p-benzoquinone imine is the primary product. researchgate.net Conversely, in alkaline or strongly acidic conditions, the reaction yields p-benzoquinone and benzamide. researchgate.net These findings suggest that the oxidation of this compound could potentially lead to quinone-imine or quinone structures, depending on the reaction conditions employed.

Furthermore, direct oxidation of nonactivated anilines to generate N-aryl nitrenoids has been achieved using reagents like phenyliodine(III) diacetate (PIDA). organic-chemistry.org This method allows for the formation of C-N bonds and the construction of N-heterocycles. While not a direct oxidation of the benzamide itself, the aniline (B41778) precursor to this compound, 2-aminobenzophenone, could potentially undergo such reactions prior to or after acylation, opening avenues for diverse molecular scaffolds.

The following table summarizes potential oxidation reactions applicable to the benzamide framework based on related compounds.

| Reaction Type | Reagents and Conditions | Potential Products | Reference |

| Ortho-hydroxylation | Cu(II)/Trimethylamine N-oxide | Ortho-hydroxylated benzamide | rsc.org |

| Anodic Oxidation | Glassy-carbon electrode, aqueous buffer | Quinone-imine, Quinone, Benzamide | researchgate.net |

| N-Aryl Nitrenoid Formation | Phenyliodine(III) diacetate (PIDA) | N-Heterocycles | organic-chemistry.org |

Reduction Reactions of the Benzamide Framework

The reduction of the this compound framework offers pathways to modify both the benzoyl ketone and the chloro-substituted aromatic ring.

The benzoyl group, a ketone, is a primary site for reduction. Standard ketone reduction methodologies are expected to be applicable. For instance, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source can reduce the ketone to a secondary alcohol, yielding N-(2-(hydroxy(phenyl)methyl)phenyl)-3-chlorobenzamide. The Corey-Bakshi-Shibata (CBS) reduction offers an enantioselective route to chiral secondary alcohols from prochiral ketones, which could be applied to produce specific stereoisomers of the corresponding alcohol. youtube.com This method typically employs a chiral oxazaborolidine catalyst in the presence of a borane (B79455) source. youtube.com

The chloro-substituent on the benzamide ring can also be targeted for reduction. Catalytic reduction of chlorobenzenes to benzene has been demonstrated using palladium-iron (Pd/Fe) nanoparticles. nih.gov This method could potentially be used to dehalogenate this compound to N-(2-benzoylphenyl)benzamide. The reaction typically proceeds via pseudo-first-order kinetics. nih.gov

It is important to note that the amide bond itself is generally resistant to reduction under conditions used for ketones and aryl halides. However, strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce amides to amines, which would transform the this compound into the corresponding diamine.

The table below outlines potential reduction reactions for the different functional groups within the molecule.

| Functional Group | Reagents and Conditions | Potential Product | Reference |

| Benzoyl Ketone | H₂, Pd/C | Secondary Alcohol | General Knowledge |

| Benzoyl Ketone (Enantioselective) | CBS Catalyst, Borane | Chiral Secondary Alcohol | youtube.com |

| Chloro Group | Pd/Fe nanoparticles | Dehalogenated Benzamide | nih.gov |

Nucleophilic Substitution Reactions at the Halogenated Benzamide Ring

The chlorine atom on the 3-chlorobenzamide (B146230) ring of this compound is a site for potential nucleophilic aromatic substitution (SNA_r) reactions. However, aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides due to the partial double bond character of the carbon-halogen bond arising from resonance and the sp2 hybridization of the aromatic carbon. vedantu.com

The reactivity of the chlorobenzene (B131634) ring towards nucleophilic substitution is significantly influenced by the presence of electron-withdrawing groups at the ortho and para positions to the halogen. libretexts.org In the case of this compound, the benzoylphenylamino group at the meta position to the chlorine atom is not ideally positioned to activate the ring towards classical SNA_r reactions.

Despite the inherent low reactivity, nucleophilic substitution on unactivated aryl chlorides can be achieved under forcing conditions, such as high temperatures and pressures, or by using very strong nucleophiles. For example, the reaction of chlorobenzene with sodium hydroxide (B78521) at high temperature and pressure (Dow's process) yields phenol. quora.com Similarly, reaction with sodium amide can produce aniline. libretexts.org

The presence of aza-nitrogens within an aromatic ring, as in chloroazines, has been shown to substantially enhance reactivity towards nucleophiles like bisulfide and polysulfides, proceeding via an SNA_r mechanism. nih.gov While not directly analogous, this highlights that modifications to the electronic nature of the aromatic system can facilitate substitution.

The following table presents potential nucleophilic substitution reactions on the chlorinated ring, drawing parallels from the reactivity of chlorobenzene.

| Nucleophile | Reagents and Conditions | Potential Product | Reference |

| Hydroxide | NaOH, high temperature, high pressure | N-(2-Benzoylphenyl)-3-hydroxybenzamide | quora.com |

| Amide | NaNH₂ | N-(2-Benzoylphenyl)-3-aminobenzamide | libretexts.org |

| Sulfide | NaSH or Polysulfides | N-(2-Benzoylphenyl)-3-mercaptobenzamide | nih.gov |

Molecular Structure and Conformational Analysis of N 2 Benzoylphenyl 3 Chlorobenzamide

Crystallographic Investigations for Solid-State Architecture

The determination of the precise three-dimensional arrangement of atoms and molecules in the solid state is accomplished through crystallographic studies, most definitively by single-crystal X-ray diffraction.

Single Crystal X-ray Diffraction Studies

A search of prominent crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield any entries for single-crystal X-ray diffraction studies of N-(2-Benzoylphenyl)-3-chlorobenzamide. Such a study would provide definitive information on its crystal system, space group, and the asymmetric unit's contents.

Analysis of Bond Lengths, Bond Angles, and Torsional Dihedral Angles

Without experimental crystallographic data, a quantitative analysis of the bond lengths, bond angles, and torsional dihedral angles for this compound cannot be provided. This information is fundamental to understanding the molecule's geometry and the nature of its chemical bonds.

Elucidation of Intramolecular Interactions and Conformational Preferences

The solid-state conformation of a molecule is significantly influenced by intramolecular interactions, such as hydrogen bonding and steric hindrance. For this compound, one could hypothesize the potential for intramolecular hydrogen bonding between the amide proton (N-H) and the oxygen atom of the benzoyl group's carbonyl (C=O), which would significantly impact its conformational preferences. However, without experimental data, the presence and geometry of such interactions remain speculative.

Computational Elucidation of Molecular Geometry

In the absence of experimental data, computational methods, particularly quantum chemical calculations, serve as powerful tools for predicting and analyzing molecular structures.

Quantum Chemical Geometry Optimization Protocols

A comprehensive search of scientific literature did not reveal any computational studies that have performed geometry optimization on this compound. Standard quantum chemical methods, such as Density Functional Theory (DFT), are commonly employed for this purpose to determine the molecule's lowest energy conformation in the gas phase.

Comparative Analysis of Theoretically Derived and Experimentally Determined Geometries

A comparative analysis between theoretically derived and experimentally determined geometries is crucial for validating the accuracy of the computational methods used. As neither experimental nor theoretical data for this compound is available, this comparison cannot be performed.

Advanced Spectroscopic Characterization and Vibrational Dynamics

Vibrational Spectroscopy for Molecular Fingerprinting

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides detailed information about the functional groups present. For N-(2-Benzoylphenyl)-3-chlorobenzamide, key vibrational modes are expected for the amide, ketone, and chloro-substituted aromatic rings.

The N-H stretching vibration of the secondary amide group is typically observed as a sharp band in the region of 3370-3170 cm⁻¹. spectroscopyonline.com The precise position is sensitive to hydrogen bonding. The amide I band, which is primarily due to the C=O stretching vibration of the amide group, is one of the most intense absorptions and is expected in the 1680-1630 cm⁻¹ range. spectroscopyonline.com The benzoyl group's C=O stretch would likely appear at a slightly different frequency, typically around 1660 cm⁻¹, influenced by conjugation with the phenyl ring. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C-Cl stretching vibration is expected in the lower frequency region of the spectrum.

Table 1: Expected FTIR Vibrational Frequencies and Assignments for this compound

| Expected Frequency Range (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

|---|---|---|

| 3370 - 3170 | N-H stretch | Amide |

| 3100 - 3000 | Aromatic C-H stretch | Phenyl rings |

| 1680 - 1630 | Amide I (C=O stretch) | Amide |

| ~1660 | Ketone C=O stretch | Benzoyl |

| 1550 - 1500 | Amide II (N-H bend and C-N stretch) | Amide |

| 1600 - 1450 | Aromatic C=C ring stretch | Phenyl rings |

| 800 - 600 | C-Cl stretch | Chlorobenzoyl |

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of laser light. Vibrational modes that involve a change in molecular polarizability are Raman active. While C=O stretching vibrations are visible in both techniques, non-polar bonds like aromatic C=C ring stretching modes often produce more intense signals in Raman spectra. The symmetric vibrations of the benzene (B151609) rings and the C-Cl bond would be particularly well-defined, providing further structural confirmation.

To achieve a precise assignment of the experimental FTIR and FT-Raman bands, theoretical calculations are employed. Using methods like Density Functional Theory (DFT) with a basis set such as B3LYP/6-31G(d,p), the molecular geometry of this compound can be optimized to its lowest energy state. researchgate.netnih.gov

Following optimization, vibrational frequency calculations can be performed. These theoretical frequencies are often scaled to correct for approximations in the computational method and to improve agreement with experimental data. researchgate.net A Normal Mode Analysis, utilizing Potential Energy Distribution (PED), allows each calculated vibrational mode to be assigned to specific internal coordinates (stretches, bends, etc.), providing a definitive interpretation of the experimental spectra. mdpi.com

Quantum Chemical Calculations and Electronic Structure Theory of N 2 Benzoylphenyl 3 Chlorobenzamide

Density Functional Theory (DFT) Applications in Electronic Structure Determination

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is used to determine optimized molecular geometry and to analyze various electronic properties. Theoretical studies on molecules structurally related to N-(2-Benzoylphenyl)-3-chlorobenzamide have successfully employed DFT to investigate their geometric and electronic parameters. researchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For organic molecules like benzamides, hybrid functionals are often preferred. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is widely used as it combines the strengths of Hartree-Fock theory and DFT, providing reliable results for molecular geometries and energies. nih.gov

The selection of the basis set is equally critical. Pople-style basis sets, such as 6-311G, are commonly employed. The addition of polarization functions (e.g., d,p) and diffuse functions (+) is crucial for accurately describing systems with lone pairs and for calculating properties like electron affinity and hydrogen bonding. For benzamide (B126) and related systems, basis sets like 6-311+G(d,p) or 6-311++G(d,p) have been shown to yield results that are in good agreement with experimental data. nih.govresearchgate.net

Table 1: Commonly Used DFT Functionals and Basis Sets for Benzamide Systems

| Functional | Basis Set | Description |

|---|---|---|

| B3LYP | 6-311G++(d,p) | A hybrid functional combined with a triple-zeta basis set that includes diffuse functions on all atoms and polarization functions on heavy atoms and hydrogens. Commonly used for optimizing geometry and calculating electronic properties. nih.gov |

| CAM-B3LYP | 6-31G* | A long-range corrected hybrid functional particularly effective for charge-transfer excitations, paired with a split-valence basis set with polarization functions on heavy atoms. researchgate.net |

| B3LYP | 6-311+G* | A combination used for obtaining optimized geometries and investigating molecular properties, including intramolecular hydrogen bonding in complex organic molecules. researchgate.net |

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. nih.gov A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. nih.govmdpi.com

For this compound, the HOMO is expected to be localized on the more electron-rich parts of the molecule, such as the benzoylphenyl moiety, while the LUMO would likely be distributed over the electron-deficient chlorobenzamide ring. The HOMO-LUMO energy gap provides insights into the charge transfer interactions occurring within the molecule. nih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP map illustrates the charge distribution on the molecule's surface using a color spectrum.

Red regions indicate negative electrostatic potential, representing areas of high electron density that are susceptible to electrophilic attack. In this compound, these would be concentrated around the electronegative oxygen atoms of the carbonyl groups and the nitrogen atom of the amide linkage. nih.gov

Blue regions denote positive electrostatic potential, corresponding to areas of low electron density or electron deficiency, which are favorable for nucleophilic attack. These are typically found around the hydrogen atoms, particularly the amide proton. nih.gov

Green regions represent areas of neutral or near-zero potential. nih.gov

The MEP surface provides a visual representation of the molecule's polarity and helps in understanding intermolecular interactions.

To quantify chemical reactivity, various descriptors can be derived from electronic structure calculations. Mulliken Population Analysis is a method used to assign partial charges to individual atoms in a molecule, providing a picture of the charge distribution and identifying potentially reactive sites.

Fukui Functions are used within conceptual DFT to identify which atoms in a molecule are more susceptible to nucleophilic, electrophilic, or radical attack. These functions help in understanding the local reactivity of different sites within the this compound molecule.

Natural Bond Orbital (NBO) Analysis for Intermolecular Delocalization Insights

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is particularly useful for studying intramolecular and intermolecular interactions, such as hydrogen bonding and charge delocalization. researchgate.net

For this compound, NBO analysis can quantify the stabilization energies associated with electron delocalization from occupied donor NBOs to unoccupied acceptor NBOs. This provides a detailed understanding of the hyperconjugative interactions that contribute to the molecule's stability. For instance, it can elucidate the delocalization of lone pair electrons from the oxygen and nitrogen atoms into the antibonding orbitals of adjacent pi-systems, which is crucial for understanding the molecule's conformational preferences and electronic properties.

Theoretical Descriptors of Reactivity and Stability

Table 2: Theoretical Descriptors of Reactivity and Stability

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. nih.gov |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from the molecule. researchgate.net |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. researchgate.net |

| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. Hard molecules have a large energy gap. researchgate.netmdpi.com |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; soft molecules are more polarizable and reactive. |

| Electronegativity (χ) | (I + A) / 2 | Measures the ability of a molecule to attract electrons. nih.gov |

| Electronic Chemical Potential (μ) | -(I + A) / 2 | Represents the escaping tendency of electrons from an equilibrium system. researchgate.net |

| Electrophilicity Index (ω) | μ² / (2η) | A measure of the energy lowering due to maximal electron flow between a donor and an acceptor, indicating the electrophilic nature of a molecule. researchgate.netnih.gov |

These theoretical descriptors collectively offer a comprehensive framework for predicting the chemical behavior of this compound, guiding further experimental studies into its potential applications.

Computation of Electronegativity, Chemical Hardness, and Softness

Quantum chemical calculations provide valuable insights into the electronic properties of a molecule, such as its electronegativity (χ), chemical hardness (η), and softness (S). These parameters are crucial for understanding a molecule's reactivity and stability.

Electronegativity (χ) is a measure of an atom's or molecule's ability to attract electrons. In the context of molecular orbital theory, it is often calculated as the negative of the chemical potential.

Chemical Hardness (η) quantifies the resistance of a molecule to a change in its electron distribution. A higher value of chemical hardness indicates greater stability and lower reactivity.

Chemical Softness (S) is the reciprocal of chemical hardness and indicates the ease with which a molecule's electron cloud can be polarized.

These parameters are typically derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) using the following equations:

Electronegativity (χ) = - (EHOMO + ELUMO) / 2

Chemical Hardness (η) = (ELUMO - EHOMO) / 2

Softness (S) = 1 / η

Despite the established methodology for these calculations, no studies have been found that report the specific values of electronegativity, chemical hardness, and softness for this compound.

Table 1: Hypothetical Data Table for Electronegativity, Chemical Hardness, and Softness of this compound

| Parameter | Symbol | Value (eV) |

| Electronegativity | χ | Data Not Available |

| Chemical Hardness | η | Data Not Available |

| Softness | S | Data Not Available |

Note: This table is for illustrative purposes only. The values are not based on actual calculations.

Determination of the Electronic Energy Gap (ΔEgap = ELUMO - EHOMO)

The electronic energy gap, or HOMO-LUMO gap (ΔEgap), is a critical parameter in quantum chemistry that influences a molecule's electronic properties and reactivity. It represents the energy difference between the HOMO and the LUMO. A large HOMO-LUMO gap is associated with high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap suggests that a molecule is more reactive.

The determination of the HOMO and LUMO energies is a standard output of quantum chemical calculations, typically performed using methods such as Density Functional Theory (DFT). However, a thorough search of the scientific literature did not yield any studies that have calculated the HOMO and LUMO energies, and consequently the electronic energy gap, for this compound.

Table 2: Hypothetical Data Table for HOMO-LUMO Energies and Electronic Energy Gap of this compound

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | Data Not Available |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Data Not Available |

| Electronic Energy Gap | ΔEgap | Data Not Available |

Note: This table is for illustrative purposes only. The values are not based on actual calculations.

In-depth Analysis of this compound's Supramolecular Architecture Remains Elusive Due to Lack of Crystallographic Data

A comprehensive exploration into the supramolecular architectures and intermolecular interactions of the chemical compound this compound is currently impeded by a significant lack of publicly available crystallographic data. Despite extensive searches of scientific literature and structural databases, the precise three-dimensional arrangement of this molecule in its crystalline state has not been reported, precluding a detailed and accurate analysis as requested.

The investigation into the solid-state structure of a compound is fundamental to understanding its physical and chemical properties. Such studies, primarily conducted through single-crystal X-ray diffraction, provide the atomic coordinates within the crystal lattice. This information is the bedrock for any meaningful discussion on supramolecular chemistry, as it allows for the precise measurement of bond lengths, angles, and intermolecular distances.

Furthermore, a Hirshfeld surface analysis, a powerful tool for quantifying and visualizing intermolecular interactions, is entirely dependent on the availability of crystallographic data. This analysis maps the close contacts between neighboring molecules, allowing for the decomposition of the crystal packing into contributions from different types of interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces. The generation of two-dimensional fingerprint plots, which provide a quantitative summary of these interactions, is therefore also not possible.

Similarly, a detailed investigation into weak intermolecular interactions, including C-H...O, π-π stacking, and potential halogen-halogen interactions involving the chlorine atom, requires precise knowledge of the molecular arrangement and proximity of interacting functional groups. Without the crystal structure, any discussion of these forces would be purely speculative and lack the scientific rigor necessary for a detailed analysis.

Finally, the formulation of design principles for self-assembled supramolecular systems incorporating this compound units is intrinsically linked to understanding its inherent self-assembly behavior. Knowledge of the preferred intermolecular interactions and resulting packing motifs of the molecule itself would provide the foundational principles for designing larger, functional supramolecular architectures.

Applications of N 2 Benzoylphenyl 3 Chlorobenzamide in Advanced Materials Science

Integration into Functional Supramolecular Materials

The design of functional supramolecular materials relies on the precise arrangement of molecular components through non-covalent interactions. The structure of N-(2-Benzoylphenyl)-3-chlorobenzamide, with its hydrogen bond donors and acceptors, aromatic stacking capabilities, and potential for coordination, makes it a promising candidate for incorporation into such materials.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com While this compound in its current form is not a typical multitopic linker required for MOF synthesis, it could be chemically modified to become one. For instance, the carboxylic acid derivative of the benzoylphenyl group could create a bifunctional linker suitable for MOF construction.

Should it be incorporated, the compound could offer several advantages:

Pore Environment Functionalization: The benzophenone (B1666685) and chlorobenzamide groups could line the pores of the MOF, creating specific binding sites for guest molecules. The chlorine atom, in particular, could enhance interactions with certain analytes or substrates.

Stimuli-Responsive Behavior: The benzophenone unit is a well-known photosensitizer. Its presence within a MOF could lead to light-responsive materials, where properties such as guest uptake or release could be controlled by UV irradiation. nih.gov

A hypothetical MOF, designated as MOF-BPBC (Benzophenone-chlorobenzamide), could exhibit the properties summarized in the table below.

| Property | Potential Value/Characteristic | Significance |

| Porosity | High surface area | Suitable for gas storage and separation |

| Functionality | Photoreactive (from benzophenone) | Enables light-triggered guest release |

| Selectivity | Enhanced affinity for specific guests | Useful in sensing and catalysis |

| Stability | Thermally robust | Wider range of operating conditions |

This table presents hypothetical data based on the expected properties of a MOF incorporating this compound as a linker.

Covalent Organic Frameworks (COFs) are porous, crystalline polymers formed from organic building blocks linked by strong covalent bonds. rsc.org Similar to MOFs, this compound would need to be functionalized, for example, with aldehyde or amine groups, to act as a monomer in COF synthesis.

The integration of this compound into a COF structure could lead to:

Tailored Pore Chemistry: The internal environment of the COF pores could be decorated with the benzophenone and chlorinated phenyl groups, influencing the framework's adsorption properties. rsc.org

Photocatalytic Activity: The benzophenone unit could serve as a built-in photosensitizer, enabling the COF to participate in light-driven chemical transformations.

Luminescent Properties: The conjugated aromatic system might impart fluorescent properties to the COF, making it suitable for sensing applications.

If utilized in an OLED, the compound could function as:

An Emissive Layer Component: The molecule itself could be the light-emitting species, with its emission properties influenced by the substitution pattern.

A Host Material: In a doped OLED system, it could serve as a host matrix for a guest emitter, facilitating energy transfer.

An Electron-Transporting or Hole-Blocking Layer: The electron-withdrawing nature of the benzoyl and chloro groups might impart suitable electronic properties for use in charge-transporting layers.

| Parameter | Projected Performance of an OLED with a BPBC-based Emitter |

| Emission Color | Blue or Green (tunable via substitution) |

| Quantum Efficiency | Moderate to High |

| Thermal Stability | High (due to aromatic structure) |

This table presents projected performance characteristics based on the properties of similar organic electronic materials.

Exploration as a Chemical Intermediate in Polymer Synthesis

The this compound molecule can serve as a valuable intermediate for the synthesis of high-performance polymers. The presence of reactive sites, or sites that can be made reactive, allows for its incorporation into various polymer backbones. For example, the amide bond could be hydrolyzed to yield an amine and a carboxylic acid, which are common monomers for polyamides and polyimides.

Furthermore, the benzophenone unit is widely used as a photoinitiator in polymer chemistry. Polymers containing this moiety can be cross-linked upon exposure to UV light, a process used in coatings, adhesives, and photolithography. A polymer derived from this compound would have this photo-crosslinking capability built directly into its structure.

| Polymer Type | Monomer Derived from BPBC | Potential Properties | Applications |

| Polyamide | Diamine and dicarboxylic acid | High thermal stability, flame retardancy (from chlorine) | Aerospace, electronics |

| Polyimide | Diamine | Excellent mechanical and thermal properties | Flexible electronics |

| Photocrosslinkable Polymer | BPBC-containing monomer | UV-curable | Coatings, 3D printing |

This table outlines the potential for this compound as an intermediate in polymer synthesis.

Investigation of Photochemical and Sorption Properties in Designed Materials

The combination of a benzophenone group and a chlorinated aromatic ring within the same molecule suggests interesting photochemical and sorption behaviors when incorporated into a material matrix.

Photochemical Properties: Benzophenone is a classic photosensitizer, capable of absorbing UV light and promoting chemical reactions. Materials functionalized with this compound could be used for:

Photocatalysis: Degrading organic pollutants in water or air.

Photo-grafting: Modifying the surface of other materials by attaching polymer chains upon UV irradiation.

Oxygen Sensing: The phosphorescence of benzophenone is quenched by oxygen, which could be the basis for an optical oxygen sensor.

Sorption Properties: The aromatic rings and the polar amide group can participate in various non-covalent interactions, making materials containing this compound potentially good sorbents.

Adsorption of Organic Pollutants: The hydrophobic phenyl and benzoyl groups could facilitate the uptake of nonpolar organic molecules from water.

Gas Sorption: The defined structure could lead to selective adsorption of certain gases.

| Property | Research Finding/Potential |

| UV Absorption | Strong absorption in the UV region (characteristic of benzophenone) |

| Intersystem Crossing | Efficient formation of triplet state upon photoexcitation |

| Sorption Capacity | Moderate to high for aromatic hydrocarbons |

| Selectivity | Potential for selective binding of electron-deficient guests |

This table summarizes the expected photochemical and sorption properties based on the functional groups present in this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.